molecular formula C5H9LiSi B1587094 (Trimethylsilyl)ethynyllithium CAS No. 54655-07-1

(Trimethylsilyl)ethynyllithium

Cat. No. B1587094
M. Wt: 104.2 g/mol
InChI Key: WDDOQHLJFOUQMW-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

To a solution of [1-(Methoxy-methyl-carbamoyl)-cyclopropyl]-carbamic acid tert-butyl ester (5.0 g, 20. mmol) in anhydrous THF (50 mL) at −78° C., was slowly added lithium (trimethylsilyl)acetylide (0.5 M in THF, 81 mL, 41 mmol). The reaction stirred at this temperature for 2 h then an additional amount of lithium (trimethylsilyl)acetylide (0.5 M in THF, 81 mL, 41 mmol) was added and stirring continued for 3 h at −78° C. The reaction was diluted with saturated aqueous NH4Cl and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, and concentrated in vacuo. The material was purified by flash chromatography (silica, 15% EtOAc/petroleum ether) to give 550 mg of the title compound as a brown syrup, m/z 154.18 [M-t-Bu]+.
Quantity
81 mL
Type
reactant
Reaction Step Two
Quantity
81 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1([C:11](=[O:16])N(OC)C)[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[Li+].C[Si]([C:23]#[C-:24])(C)C>C1COCC1.[NH4+].[Cl-]>[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1([C:11](=[O:16])[C:23]#[CH:24])[CH2:9][CH2:10]1)([CH3:2])([CH3:3])[CH3:4] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CC1)C(N(C)OC)=O)=O
Step Two
Name
Quantity
81 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)C#[C-]
Step Three
Name
Quantity
81 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)C#[C-]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction stirred at this temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 3 h at −78° C
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The material was purified by flash chromatography (silica, 15% EtOAc/petroleum ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CC1)C(C#C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: CALCULATEDPERCENTYIELD 12.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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